molecular formula C7H11ClN2O3 B15318232 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoicacidhydrochloride

2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoicacidhydrochloride

Cat. No.: B15318232
M. Wt: 206.63 g/mol
InChI Key: CQLOBLAVOLIHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. The presence of the imidazole ring makes this compound significant in various chemical and biological applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(4-methyl-1H-imidazol-5-yl)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(4-methyl-1,2-dihydro-1H-imidazol-5-yl)propanoic acid.

    Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological roles.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

    Clotrimazole: An antifungal agent with an imidazole ring, used in topical treatments.

Uniqueness

2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H11ClN2O3

Molecular Weight

206.63 g/mol

IUPAC Name

2-hydroxy-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H10N2O3.ClH/c1-4-5(9-3-8-4)2-6(10)7(11)12;/h3,6,10H,2H2,1H3,(H,8,9)(H,11,12);1H

InChI Key

CQLOBLAVOLIHQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CC(C(=O)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.